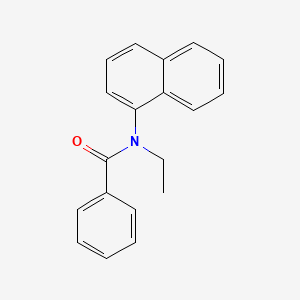

N-ethyl-N-(1-naphthyl)benzamide

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader historical exploration of benzamide derivatives in pharmaceutical chemistry. Benzamide itself, as the simplest amide derivative of benzoic acid with the chemical formula C7H7NO, was first recognized as a natural alkaloid found in the herbs of Berberis pruinosa. The systematic investigation of benzamide modifications began in the mid-20th century as researchers sought to develop compounds with enhanced biological activity and specificity.

The specific synthesis and characterization of this compound can be traced to advances in coupling chemistry methodologies. Research documented in pharmaceutical literature demonstrates that compounds of this structural class have been synthesized using established coupling reactions utilizing N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole hydrate in the presence of diisopropylethylamine in dichloromethane at ambient temperature. These synthetic approaches have enabled researchers to systematically explore the structure-activity relationships of naphthyl-substituted benzamides.

The historical development of this compound family has been closely linked to the pharmaceutical industry's search for selective receptor antagonists and enzyme inhibitors. Early investigations into naphthyl-containing benzamides revealed their potential as therapeutic agents, particularly in the context of neurotransmitter receptor modulation and enzyme inhibition studies.

Position in Benzamide Compound Classification

This compound occupies a distinctive position within the extensive benzamide chemical classification system. Benzamides constitute a major pharmaceutical compound class that encompasses numerous therapeutic categories, including analgesics such as ethenzamide and salicylamide, antidepressants like moclobemide, antiemetics and prokinetics including metoclopramide and cisapride, and antipsychotics such as sulpiride and amisulpride.

Within this broad classification, this compound belongs to the subgroup of N-substituted benzamides, specifically those bearing aromatic N-substituents. The compound's structural features include a benzamide core scaffold with two distinct N-substituents: an ethyl group providing aliphatic character and a 1-naphthyl group contributing extended aromatic conjugation. This dual substitution pattern distinguishes it from simpler benzamide derivatives and places it among the more structurally complex members of the benzamide family.

The compound can be further classified based on its stereochemical characteristics. Related compounds such as N-[(R)-1-(1-naphthyl)ethyl]benzamide demonstrate the importance of stereochemistry in this chemical class, with specific optical isomers showing distinct biological activities. The presence of the naphthyl substituent introduces additional complexity through potential conformational preferences and aromatic interactions that influence both chemical reactivity and biological activity.

Comparative analysis with structurally related compounds reveals that this compound shares structural motifs with other bioactive benzamides. For instance, compounds containing 4-amino-N-ethyl-N-(1-naphthyl)benzamide frameworks have been identified in pharmaceutical databases with distinct biological profiles, highlighting the importance of substitution patterns in determining compound properties.

Research Significance and Academic Interest

The research significance of this compound stems from its potential applications in multiple therapeutic areas and its utility as a chemical probe in biological systems. Contemporary pharmaceutical research has demonstrated that naphthyl-substituted benzamides exhibit promising activity profiles against various molecular targets, making them valuable lead compounds for drug discovery programs.

In neuropharmacology research, compounds structurally related to this compound have shown significant potential as cholinesterase inhibitors. Studies have identified naphthyl-containing benzamide derivatives as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, with some compounds demonstrating IC50 values in the submicromolar range. These findings have generated substantial academic interest in the development of benzamide-based therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.

The compound class has also attracted attention in antiviral research. Investigations into severe acute respiratory syndrome coronavirus papain-like protease inhibitors have explored naphthyl benzamide derivatives as potential therapeutic agents. These studies have employed structure-based design approaches and molecular modeling techniques to optimize the binding affinity and selectivity of benzamide derivatives for viral targets.

From a synthetic chemistry perspective, this compound serves as an important model compound for exploring amide bond formation and aromatic substitution reactions. Research has demonstrated various synthetic routes to access this compound class, including methods involving fixed-bed catalytic synthesis and continuous flow chemistry approaches. These methodological developments have broader implications for the efficient synthesis of pharmaceutical intermediates and active compounds.

Propiedades

IUPAC Name |

N-ethyl-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-20(19(21)16-10-4-3-5-11-16)18-14-8-12-15-9-6-7-13-17(15)18/h3-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFFWCZPZAISEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13936-67-9 | |

| Record name | N-ETHYL-N-(1-NAPHTHYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(1-naphthyl)benzamide typically involves the reaction of 1-naphthylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide to yield the final product. The reaction conditions often include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-N-(1-naphthyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones

Reduction: Formation of amines or alcohols

Substitution: Formation of halogenated derivatives

Aplicaciones Científicas De Investigación

N-ethyl-N-(1-naphthyl)benzamide is a chemical compound with the molecular formula C19H17NO . Here's an overview of its applications based on the provided search results:

1. Chemical Synthesis and Catalysis:

- Imidazole Catalysis: N,N-Dimethyl benzamide, a compound related to this compound, has been used as a benchmark to compare the role of the imidazole nitrogen atom in catalysis . N-substituted imidazoles and their corresponding dimethylamides have been prepared and evaluated in reactions, with N,N-dimethyl benzamide serving as a reference point .

2. Pharmaceutical Research:

- PPARγ Agonist Design: Benzamide derivatives are used in the design ofPeroxisome proliferator-activated receptor gamma (PPARγ) agonists . For example, N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide was synthesized based on the structures of PPARγ partial agonist SR2067 . The study replaced indol-carboxylic acid of SR2067 with a portion derived from p-aminobenzoic acid to increase flexibility .

- Protease Inhibitors: Benzamides are explored in the development of noncovalent active-site directed inhibitors .

3. Precursor Synthesis:

- Synthesis of 4-(naphthalene-1-sulfonamido)benzoic Acid: Ethyl 4-(naphthalene-1-sulfonamido)benzoate, a precursor to this compound, can be synthesized by condensing α-naphthalene sulphonyl chloride with benzocaine, followed by hydrolysis .

4. Other Potential Applications:

- Pest Control & Pesticides: Some search results list "Pest Control & Pesticides (AREA)" as a relevant area, suggesting that benzamides may have applications in this field .

- Environmental Concerns: this compound is labeled as very toxic to aquatic life, indicating its potential impact on the environment .

Data Table:

Mecanismo De Acción

The mechanism of action of N-ethyl-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

Key Observations:

- Naphthyl Substituents : The 1-naphthyl group in GRL0617 and the target compound likely enhances hydrophobic interactions with enzyme active sites, critical for antiviral activity .

- Acyl Chain Length: In PCAF HAT inhibitors, longer acyl chains (e.g., tetradecanoyl) improve inhibitory potency, though excessive length may reduce solubility .

- Functional Groups: Hydroxyalkyl or amino groups (e.g., in GRL0617) can modulate selectivity, avoiding off-target effects on human deubiquitinases (DUBs) .

Key Observations:

Therapeutic and Mechanistic Insights

- Antiviral Activity : GRL0617’s specificity for SARS-CoV PLpro underscores the role of naphthyl groups in targeting viral proteases. Its lack of cytotoxicity and DUB cross-reactivity make it a promising scaffold .

- Enzyme Inhibition : PCAF HAT inhibitors with carboxyphenyl and acyl groups demonstrate that substituent positioning (3- vs. 4-carboxy) affects activity less than acyl chain presence .

- Neuroleptics : Clinical benzamides like amisulpride highlight challenges in forensic differentiation due to structural similarities, despite divergent therapeutic uses .

Actividad Biológica

N-ethyl-N-(1-naphthyl)benzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities, particularly in the fields of parasitology and oncology. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing from various research studies.

This compound can be synthesized through a series of chemical reactions involving naphthalene derivatives and benzoyl chlorides. The synthesis typically aims to modify the naphthyl moiety to enhance biological activity. The compound's structure can be represented as follows:

Antiparasitic Activity

Research indicates that certain benzamide derivatives exhibit promising antiparasitic properties. For instance, studies have shown that compounds structurally related to this compound demonstrate significant activity against Plasmodium falciparum and Trypanosoma species. In particular, modifications to the benzamide structure can lead to enhanced efficacy against these pathogens.

Table 1: Antiparasitic Activity of Benzamide Derivatives

| Compound | Target Parasite | Activity (IC50) |

|---|---|---|

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | T. gondii | Moderate |

| This compound | P. falciparum | Not specified |

| Salicylhydroxamic acid | T. brucei | High |

Source: Adapted from various studies on benzamide derivatives .

Cytotoxicity Against Cancer Cells

In addition to its antiparasitic effects, this compound has been evaluated for cytotoxicity against various cancer cell lines. Studies have demonstrated that related compounds can inhibit cell proliferation effectively.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | Not reported |

| 2-amino-1,4-naphthoquinone-benzamides | HT-29 | 5.0 |

| Cisplatin | SUIT-2 | 10.0 |

Source: Data compiled from recent cytotoxicity evaluations .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. The presence of the naphthyl group is crucial for enhancing binding affinity to biological targets. Modifications at the ethyl or naphthyl positions can significantly alter biological activity.

Key Findings in SAR Studies:

- Substituent Variations: Different substituents on the benzamide ring affect hydrophobic interactions with target proteins.

- Linker Length: The length of the ethyl linker influences the spatial orientation and accessibility of the compound to target sites.

Figure 1: Structural Modifications and Their Impact on Activity

Structure Modification

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antiparasitic Properties: A study focused on the efficacy of various benzamide derivatives against T. gondii revealed that specific modifications could enhance their activity significantly.

- Cancer Cell Line Testing: Another research effort evaluated the cytotoxic effects of naphthalene-based compounds against breast cancer cells, showing that certain derivatives were more potent than traditional chemotherapeutics like cisplatin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.